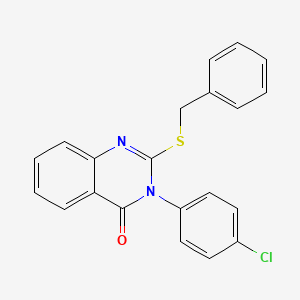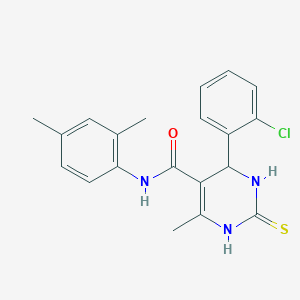
butyl (2,4-dimethylphenyl)carbamate
説明
Butyl (2,4-dimethylphenyl)carbamate, also known as BDMC, is a chemical compound that belongs to the carbamate family. It is a white crystalline solid that is used in various scientific research applications. BDMC has gained significant attention due to its potential as a therapeutic agent for cancer treatment.
作用機序
The anti-cancer effects of butyl (2,4-dimethylphenyl)carbamate are attributed to its ability to inhibit the activity of enzymes involved in various cellular processes. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase II, this compound prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent. In addition to its anti-cancer effects, this compound has been shown to exhibit anti-inflammatory and antioxidant properties. These properties may contribute to its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases.
実験室実験の利点と制限
One advantage of using butyl (2,4-dimethylphenyl)carbamate in lab experiments is its high solubility in various solvents, which allows for easy preparation of solutions for cell culture studies. However, this compound has limited stability in aqueous solutions and may degrade over time, which can affect the reproducibility of experiments.
将来の方向性
Future research on butyl (2,4-dimethylphenyl)carbamate should focus on elucidating its mechanism of action and identifying potential targets for its anti-cancer effects. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in cancer treatment. Other potential applications of this compound, such as its use in the treatment of other diseases, should also be explored.
科学的研究の応用
Butyl (2,4-dimethylphenyl)carbamate has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to exhibit anti-proliferative and anti-tumor effects in various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
特性
IUPAC Name |
butyl N-(2,4-dimethylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-5-8-16-13(15)14-12-7-6-10(2)9-11(12)3/h6-7,9H,4-5,8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRICEOSBCKGWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=C(C=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113579-11-6 | |
| Record name | BUTYL N-(2,4-XYLYL)CARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-1-(3,5-dichlorophenyl)-4-[3-(ethylthio)-2-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3960979.png)

![ethyl 4-[(1-piperidinylacetyl)amino]benzoate hydrochloride](/img/structure/B3960999.png)
![N-[(4-methoxyphenyl)sulfonyl]norleucine](/img/structure/B3961004.png)
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B3961015.png)
![ethyl 4-[5-ethyl-2-(ethylthio)-3-thienyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3961027.png)
![2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3961033.png)
![2-{3-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-3-oxopropyl}cyclohexanone](/img/structure/B3961037.png)
![4-[(2,5-dimethylphenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B3961042.png)
![2-[(2-chlorobenzyl)thio]-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B3961052.png)
acetyl]amino}benzoate](/img/structure/B3961054.png)
![(3E)-N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)pent-3-enamide](/img/structure/B3961061.png)

![2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3961071.png)